molecular formula C15H11N3O5S B4944545 3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4944545
M. Wt: 345.3 g/mol
InChI Key: OGLKNFYNGWOXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as NBD-Cl, is a fluorescent probe used in scientific research. It is a small molecule that can be used to label proteins, peptides, and other biomolecules. The compound is widely used in biochemistry, cell biology, and other areas of life sciences research.

Mechanism of Action

The mechanism of action of NBD-Cl is based on its ability to fluoresce. When the compound is excited by light of a specific wavelength, it emits light at a different wavelength. This fluorescence can be detected using a fluorescence microscope or other equipment. The intensity of the fluorescence can be used to measure the amount of labeled biomolecule present in a sample.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects on living organisms. It is a small molecule that is rapidly cleared from the body and does not accumulate in tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBD-Cl is its versatility. It can be used to label a wide range of biomolecules, making it a valuable tool for researchers in many different fields. Additionally, NBD-Cl is relatively easy to use and can be synthesized in a laboratory using standard techniques.
However, there are also some limitations to the use of NBD-Cl. One of the main limitations is that it requires a fluorescence microscope or other specialized equipment to detect the fluorescence. This can be expensive and may not be available in all laboratories. Additionally, NBD-Cl labeling can be difficult to quantify accurately, particularly in complex samples.

Future Directions

There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is in the development of new labeling techniques that can be used to study protein-protein interactions and other complex biological processes. Another potential application is in the development of new diagnostic tools for diseases such as cancer, where the ability to label specific biomolecules could be used to detect early-stage disease. Finally, there is also interest in the development of new fluorescent probes that can be used in conjunction with NBD-Cl to provide more detailed information about the behavior of biomolecules in living cells.
Conclusion:
In conclusion, NBD-Cl is a valuable tool for scientific research. Its ability to label a wide range of biomolecules makes it a versatile probe that can be used in many different fields. While there are some limitations to its use, NBD-Cl is a well-established compound that has been used in scientific research for many years. With continued research and development, it is likely that NBD-Cl will continue to be an important tool for studying the behavior of biomolecules in living cells.

Synthesis Methods

The synthesis of NBD-Cl involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with aminothiophenol to form the final product, NBD-Cl. The synthesis of NBD-Cl is a well-established procedure and can be carried out in a laboratory using standard techniques.

Scientific Research Applications

NBD-Cl is a versatile probe that can be used in a variety of scientific research applications. One of its primary uses is in the labeling of proteins and peptides. It can be attached to specific amino acid residues in proteins, allowing researchers to study the behavior of these molecules in living cells. NBD-Cl can also be used to label lipids and other biomolecules.

properties

IUPAC Name

3-[(2-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S/c19-13(11-6-1-2-7-12(11)18(22)23)17-15(24)16-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLKNFYNGWOXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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